![molecular formula C13H25Cl2N3O6 B13115122 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is a complex organic compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride typically involves the reaction of 1,4,7-triazecane with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often obtained in its dihydrochloride form to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions by coordinating through its carboxymethyl and triazecane groups. This chelation process can alter the reactivity and solubility of the metal ions, making them useful in various applications. The molecular targets include metal ions like calcium, magnesium, and transition metals, and the pathways involved are related to metal ion transport and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
Gadoteric acid: Another chelating agent used in medical imaging.
DOTA: A macrocyclic compound with similar chelating properties.
EDTA: A widely used chelating agent in various applications.
Uniqueness
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is unique due to its specific structure that allows for strong and stable chelation with a wide range of metal ions. Its dihydrochloride form enhances its solubility and stability, making it more versatile in different applications compared to other chelating agents.
Propiedades
Fórmula molecular |
C13H25Cl2N3O6 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C13H23N3O6.2ClH/c17-11(18)8-14-2-1-3-15(9-12(19)20)5-7-16(6-4-14)10-13(21)22;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22);2*1H |
Clave InChI |
LCHRRGUXEXDLPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


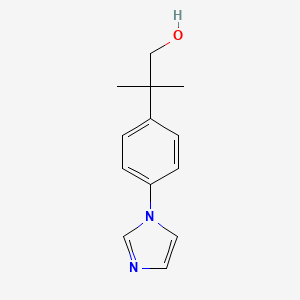
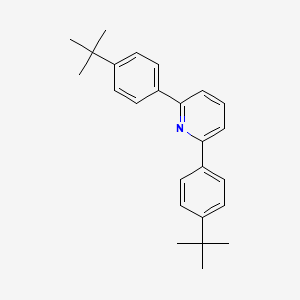



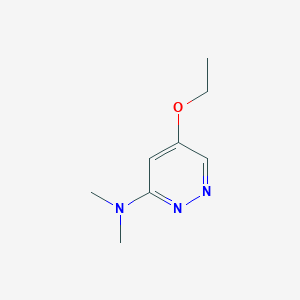

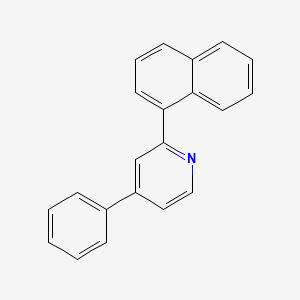
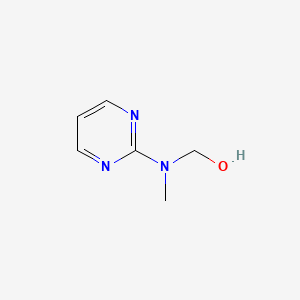
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
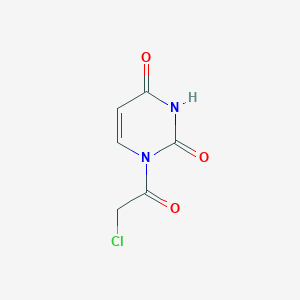
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
